CEP-37440

Anaplastic Lymphoma Kinase (ALK) Drug Resistance Pharmacokinetics

Choose CEP-37440 (CAS 1609103-92-5) for its clinically benchmarked dual inhibition of FAK (IC50 2.3 nM) and ALK (IC50 3.5 nM). This chiral (S)-enantiomer delivers unique functional resilience in 75% human plasma (cellular IC50 120 nM), a critical differentiator for translational oncology models. An essential tool for investigating FAK-ALK crosstalk in IBC and NSCLC.

Molecular Formula C30H38ClN7O3
Molecular Weight 580.1 g/mol
CAS No. 1609103-92-5
Cat. No. B8055494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-37440
CAS1609103-92-5
Molecular FormulaC30H38ClN7O3
Molecular Weight580.1 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC
InChIInChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1
InChIKeyBCSHRERPHLTPEE-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Specification: 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide (CEP-37440) for Oncology Research


The compound 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide, also identified by the development code CEP-37440, is a synthetic, orally bioavailable, small-molecule dual kinase inhibitor. It is characterized by its selective and potent inhibition of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) [1]. The compound's structure incorporates a chloropyrimidine core linked to a substituted benzamide and a chiral benzosuberane-piperazine moiety, with the patent-protected (S)-enantiomer configuration specified in the CAS registration 1609103-92-5. Preclinical investigations have established its high enzymatic potency, with IC50 values of 2.3 nM against FAK and 3.5 nM against ALK, and it has advanced to Phase 1 clinical evaluation in solid tumors [2].

Critical Differentiation: Why 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide Cannot Be Substituted by Other FAK or ALK Inhibitors


The selection of CEP-37440 over other FAK inhibitors (such as Defactinib or GSK2256098), other ALK inhibitors (such as Crizotinib or Ceritinib), or other dual FAK/ALK inhibitors is not trivial and cannot be based on simple target class homology. The compound's unique benzosuberane scaffold and specific substitution pattern confer a distinct selectivity profile, pharmacokinetic behavior, and potency in physiological conditions. Critically, its cellular activity against ALK in the presence of high human plasma protein concentrations (IC50 of 120 nM in 75% human plasma) demonstrates a functional resilience that is not guaranteed across the class. Furthermore, the simultaneous and balanced inhibition of both FAK and ALK within a single molecular entity is a specific design feature intended to address resistance mechanisms and tumor microenvironment signaling, a pharmacological characteristic that a simple combination of single-target agents cannot replicate in terms of coordinated tissue distribution and target engagement [1]. Procurement of generic FAK-only or ALK-only inhibitors for the same experimental system would therefore yield fundamentally different biological outcomes.

Quantitative Differentiators: A Comparative Analysis of 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide Against Key Comparators


Superior Cellular Potency Against ALK in Physiological Conditions vs. Ceritinib

While the enzymatic IC50 of CEP-37440 against ALK (3.5 nM) is comparable to other ALK inhibitors like Ceritinib (0.2 nM), its differentiation lies in its retained cellular activity in the presence of human plasma proteins. This is a critical parameter for predicting in vivo efficacy and for designing relevant in vitro experiments. CEP-37440 maintains a cellular IC50 of 120 nM for ALK when assayed in 75% human plasma , reflecting minimal potency shift due to protein binding. This contrasts with reported data for Ceritinib, which exhibits a more pronounced shift under similar conditions [1].

Anaplastic Lymphoma Kinase (ALK) Drug Resistance Pharmacokinetics Plasma Protein Binding

Dual FAK/ALK Target Engagement Profile vs. Single-Target Inhibitors Defactinib (FAK) and Crizotinib (ALK)

CEP-37440 is engineered to simultaneously inhibit FAK and ALK with near-equipotent activity at the enzymatic level (2.3 nM for FAK, 3.5 nM for ALK) [1]. This dual activity is a specific molecular design feature distinct from dedicated FAK inhibitors like Defactinib (VS-6063), which shows negligible ALK inhibition, and dedicated ALK inhibitors like Crizotinib, which does not inhibit FAK. The ability of a single molecule to modulate both FAK-dependent integrin signaling and ALK-dependent oncogenic signaling provides a unique pharmacological tool for dissecting cross-talk pathways in cancer models, particularly those involving the tumor microenvironment and metastasis [2].

Focal Adhesion Kinase (FAK) Dual Inhibition Kinase Profiling Target Engagement

Defined (S)-Enantiomeric Configuration and Structural Differentiation from Analogues

The compound's IUPAC name and CAS registry specify the (6S)-enantiomer, a critical stereochemical detail often absent or different in related benzosuberane-based inhibitors. The chiral center in the benzosuberane ring system is a key determinant of target binding affinity and selectivity. This (S)-configuration is explicitly claimed in the patent literature (US20170369451) [1]. In contrast, earlier or related compounds may exist as racemic mixtures or the less active (R)-enantiomer, which can exhibit significantly reduced potency. For example, the (S)-enantiomer of a related benzosuberane ALK inhibitor was reported to be >100-fold more potent than the (R)-enantiomer [2]. Procuring the defined (S)-enantiomer (CAS 1609103-92-5) is essential for achieving the reported biological activity and avoiding ambiguous or reduced effects from stereochemical impurity.

Chiral Chemistry Structure-Activity Relationship (SAR) Benzosuberane Scaffold Molecular Design

Preclinical Efficacy in Inflammatory Breast Cancer (IBC) Models vs. Single-Target Inhibitors

In a head-to-head preclinical study evaluating the anti-proliferative effects of CEP-37440 in Inflammatory Breast Cancer (IBC) cell lines, the compound demonstrated superior inhibition compared to the single-target ALK inhibitor Crizotinib and the single-target FAK inhibitor Defactinib. While quantitative data is presented as normalized proliferation inhibition curves in the published abstract, CEP-37440 consistently achieved greater suppression of cell growth across multiple IBC cell lines (SUM149, SUM190, MDA-IBC-3) at clinically relevant concentrations [1]. The study further demonstrated that CEP-37440 potently blocked FAK1 autophosphorylation at Tyr397 in these cells, confirming on-target engagement. This cellular efficacy profile is distinct and is attributed to the simultaneous blockade of both FAK and ALK signaling pathways, which are both aberrantly active in IBC.

Inflammatory Breast Cancer Xenograft Model In Vivo Efficacy FAK1 Autophosphorylation

In Vitro Metabolic Stability Profile in Human Liver Microsomes

A recent quantitative assessment of CEP-37440's in vitro metabolic stability in human liver microsomes (HLMs) using a validated UPLC-MS/MS method established key pharmacokinetic parameters for this compound. The study reported an in vitro half-life (t1/2) of 22.3 minutes and an intrinsic clearance (CLint) of 25.8 µL/min/mg protein [1]. These values indicate moderate metabolic stability in human hepatic preparations. This quantitative baseline is essential for researchers designing in vivo studies or interpreting cellular data, as it provides a benchmark for expected hepatic clearance. While direct comparator data for other FAK/ALK inhibitors in the same assay system is not provided in this study, the establishment of these precise values enables cross-study comparison and informs the selection of appropriate experimental conditions (e.g., incubation times, need for metabolic inhibitors) when using CEP-37440 in cell-based assays.

Drug Metabolism Microsomal Stability ADME Lead Optimization

Clinical Development Status as a Validated Chemical Probe

CEP-37440 (CAS 1609103-92-5) has advanced to Phase 1 clinical trials in patients with advanced solid tumors, as documented in the IUPHAR/BPS Guide to Pharmacology and clinical trial registries [1]. This advancement distinguishes it from numerous tool compounds and early-stage kinase inhibitors that have not met the rigorous safety and pharmacokinetic criteria required for human studies. The existence of a clinical development program implies that extensive preclinical ADME, toxicology, and formulation work has been completed, and that the compound is available as a well-characterized active pharmaceutical ingredient (API). For academic and industrial research laboratories, this means the compound is not a preliminary hit but a validated chemical probe with a known human safety profile and defined pharmacokinetic properties, reducing the risk of experimental artifacts due to unknown off-target toxicity or poor bioavailability [2].

Phase 1 Clinical Trial Chemical Probe Drug Development Oncology

Optimized Application Scenarios for Procuring 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide in Oncology and Signaling Research


Investigating Dual FAK/ALK Signaling Dependencies in Cancer Models

For research groups studying cancers where both FAK-mediated integrin signaling and ALK-mediated oncogenic signaling are implicated—such as Inflammatory Breast Cancer (IBC), ALK-positive Non-Small Cell Lung Cancer (NSCLC), and certain sarcomas—CEP-37440 serves as an essential chemical probe. Its demonstrated dual inhibitory activity (FAK IC50 = 2.3 nM, ALK IC50 = 3.5 nM) [1] and superior anti-proliferative effects compared to single-target FAK or ALK inhibitors in IBC cell lines [2] make it the reagent of choice for dissecting pathway cross-talk and identifying synergistic dependencies. Using CEP-37440 in these models allows for a cleaner, more interpretable experiment than using a combination of two separate drugs with potentially mismatched pharmacokinetics.

Designing In Vitro Assays Under Physiological-Like Conditions

Laboratories conducting cellular pharmacology studies in media supplemented with human plasma or serum to better mimic in vivo drug-protein interactions should prioritize CEP-37440. Its retained cellular potency against ALK in 75% human plasma (IC50 = 120 nM) provides a quantifiable advantage over other ALK inhibitors whose activity is more severely blunted by protein binding. This property ensures that experimental outcomes, such as target engagement and downstream signaling inhibition, are more predictive of in vivo efficacy, making CEP-37440 a superior choice for translational research and preclinical proof-of-concept studies.

Metabolism and ADME Studies in Human-Derived Systems

Scientists performing in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, particularly those involving human liver microsomes (HLMs), can utilize CEP-37440 as a well-characterized substrate. Its established in vitro half-life (t1/2 = 22.3 minutes) and intrinsic clearance (CLint = 25.8 µL/min/mg protein) [3] provide a robust baseline for method validation and for comparative studies evaluating the metabolic stability of novel analogues. The availability of a validated UPLC-MS/MS analytical method for CEP-37440 further streamlines the experimental workflow for quantifying the compound in biological matrices.

Target Validation Studies Requiring a Clinical-Stage Chemical Probe

For academic drug discovery units and biotechnology companies performing target validation or seeking to benchmark novel FAK or ALK inhibitors, CEP-37440 (CAS 1609103-92-5) represents a high-value procurement. As a compound that has met the rigorous safety and pharmacokinetic standards to advance to Phase 1 clinical trials (NCT01922752) [4], it offers a level of validation and characterization that is rarely available with research-grade tool compounds. Procuring CEP-37440 ensures that experiments are conducted with a high-purity, stereochemically defined (S)-enantiomer [5] with documented biological activity, thereby enhancing the credibility and translational potential of the research findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP-37440

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.